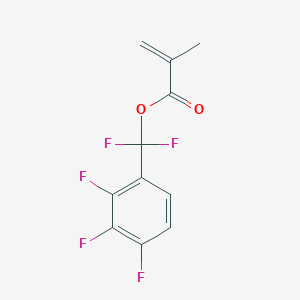

2,3,4,5,6-五氟苄基甲基丙烯酸酯

描述

Synthesis Analysis

The synthesis of related methacrylate compounds often involves direct synthesis techniques or copolymerization processes. For example, methacrylamide derivatives of aminosalicylic acids are synthesized through direct methods, presenting functional groups in specific positions influencing the stereochemical structure of the resulting polymers (Elvira & Román, 1997). Similarly, copolymerization of 2,3,4,5,6-pentafluorostyrene and methacrylic acid via nitroxide-mediated polymerization (NMP) requires specific reactivity ratios to achieve controlled copolymerization (Kannan & Lessard, 2016).

Molecular Structure Analysis

Molecular structure analysis of compounds derived from or related to 2,3,4,5,6-pentafluorobenzyl methacrylate often involves studying the stereochemical configuration and molecular interactions. The stereochemical configurations of polymers derived from methacrylamide derivatives indicate a predominance of syndiotactic structures, influenced by functional group positions and interactions (Elvira & Román, 1997).

Chemical Reactions and Properties

Chemical reactions involving 2,3,4,5,6-pentafluorobenzyl methacrylate derivatives can lead to the product-selective synthesis of polyfluorobenzyl alcohols through electroreduction processes (Iwasaki et al., 1987). Moreover, the postpolymerization para-fluoro substitution with thiols showcases the high reactivity of the para-fluoride position, leading to versatile precursors for further modifications (Noy et al., 2019).

Physical Properties Analysis

The physical properties of polymers derived from methacrylate compounds, such as those related to 2,3,4,5,6-pentafluorobenzyl methacrylate, are often characterized by their solubility, glass transition temperatures, and thermal stability. These properties are significantly influenced by the molecular structure and the presence of functional groups (Elvira & Román, 1997).

科学研究应用

醇类、羧酸和磺酰胺的衍生化

2,3,4,5,6-五氟苄基甲基丙烯酸酯用作醇类、羧酸和磺酰胺衍生化试剂,用于气相色谱 (GC) 分析 . 此过程增强了这些化合物的挥发性和热稳定性,使其适合 GC 分析。

五氟苄基酯的制备

该化合物用于制备有机酸的五氟苄基酯,以便通过毛细管和 GC 测定 . 这些酯类由于其在 GC 中的高稳定性和灵敏性,常用于复杂混合物的分析。

多官能硫醇的衍生化

2,3,4,5,6-五氟苄基甲基丙烯酸酯用作衍生化试剂,用于多官能硫醇的 GC 分析 . 这种衍生化增强了各种样品中硫醇的检测和定量。

DNA 的 N-7-取代鸟嘌呤加合物的衍生化

它也用于衍生化 DNA 的 N-7-取代鸟嘌呤加合物,以通过 GC-电子捕获-质谱 (MS) 进行测定 . 这种应用在遗传研究和毒理学领域尤为重要。

水中醛的测定

一项研究验证了使用 2,3,4,5,6-五氟苄基甲基丙烯酸酯作为测定甲醛、乙醛、正庚醛、正癸醛和乙二醛的试剂,这些醛类通常作为饮用水和其他水中预臭氧化步骤的副产物存在 .

人尿中二甲胺的衍生化

2,3,4,5,6-五氟苄基甲基丙烯酸酯用于衍生化二甲胺 (DMA),在一项研究中开发了一种快速准确的 GC-MS 方法来测定人尿中的 DMA .

作用机制

未来方向

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F5O2/c1-4(2)11(17)18-3-5-6(12)8(14)10(16)9(15)7(5)13/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSESELHEBRQXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114859-23-3 | |

| Record name | Pentafluorobenzyl Methacrylate (stabilized with BHT) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

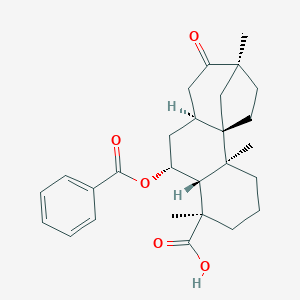

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,3,4,5,6-pentafluorobenzyl methacrylate a unique monomer in polymer synthesis?

A1: 2,3,4,5,6-Pentafluorobenzyl methacrylate (PFBMA) stands out due to its susceptibility to highly efficient para-fluoro substitution reactions. [, , , , ] This characteristic allows for extensive post-polymerization modification, enabling researchers to fine-tune the polymer's properties and functionalities. [, , , , ]

Q2: How can the morphology of nanoparticles synthesized using PFBMA be controlled?

A2: Research demonstrates that the morphology of nanoparticles formed using PFBMA can be controlled through post-polymerization modification with thiols. [, ] Depending on the thiol used, spherical nanoparticles can maintain their shape, increase in size, transition into worm-like structures, or even disassemble into unimers. [] This morphological control stems from the changes in core solvophobicity induced by the thiol modification. []

Q3: What are the advantages of utilizing PFBMA in polymerization-induced self-assembly (PISA) processes?

A3: The use of PFBMA in PISA formulations offers several benefits. Similar to non-reactive monomers like benzyl methacrylate, PFBMA facilitates the creation of well-defined nano-objects with controllable morphologies (spheres, worms, vesicles). [] Furthermore, the reactive nature of PFBMA allows for post-synthesis modification, adding another layer of control over the nano-object properties. [] This approach enables the formation of robust nanoparticles that retain their morphology across different solvents and temperatures, particularly after core cross-linking with reagents like 1,8-octanedithiol. []

Q4: Beyond thiols, what other modifications are possible with PFBMA-based polymers?

A4: While thiols are commonly used, PFBMA's para-fluoro group can also be substituted with sodium azide. [] This substitution yields 4-azido-2,3,5,6-tetrafluorobenzyl-functional polymers, opening avenues for further modification through click chemistry approaches. [] These azide-functionalized polymers demonstrate high reactivity with various alkynes, enabling the introduction of diverse functionalities. []

Q5: Are there limitations to the post-polymerization modifications achievable with PFBMA?

A5: While PFBMA offers significant flexibility, the efficiency of azide substitution can be influenced by the polymer backbone. [] For instance, poly(2,3,4,5,6-pentafluorostyrene) exhibits slightly lower azidation efficiency (around 90%) compared to the near-quantitative substitution observed in poly(2,3,4,5,6-pentafluorobenzyl methacrylate) and related polymers. [] This highlights the need to consider the specific polymer structure when designing post-polymerization modification strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)

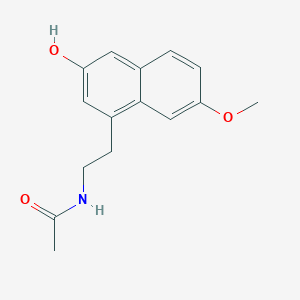

![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)

![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)

![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)